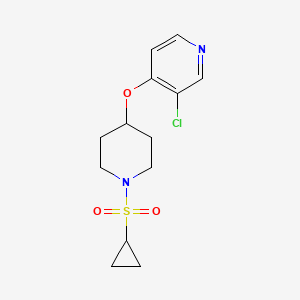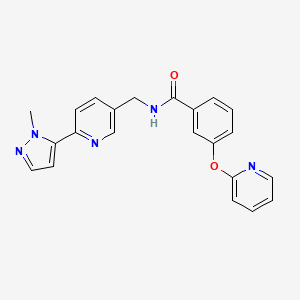![molecular formula C17H16F3N3O3 B2876509 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797976-43-2](/img/structure/B2876509.png)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a unique combination of chemical moieties. Its intricate structure suggests potential utility in various scientific applications, especially within fields like medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the multi-step reaction of corresponding pyrazole and benzo[d][1,3]dioxole derivatives. Key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl and cyclopropyl groups, and the attachment of the benzo[d][1,3]dioxole moiety via appropriate linkages. Each step requires precise reaction conditions, often involving catalysts and carefully controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods involve scale-up processes, often employing flow chemistry techniques to ensure high yield and purity. Optimization of reaction conditions, such as solvent choice and reaction time, is critical. The large-scale synthesis requires stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Its functional groups, such as the trifluoromethyl and cyclopropyl groups, play significant roles in these reactions.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and halogenating agents for substitution reactions. Conditions vary widely, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions depend on the specific pathways taken. Oxidation might yield oxidized derivatives, while reduction could lead to de-trifluoromethylation or de-cyclopropylation products. Substitution reactions could introduce new functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Used in the study of enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as a therapeutic agent due to its unique pharmacophore.
Industry: : Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action involves the compound’s interaction with specific molecular targets, such as enzymes or receptors, within biological systems. It may modulate pathways by binding to active sites or altering conformational states, thereby influencing biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Other compounds with similar structures include:
N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
This compound stands out due to the presence of both the cyclopropyl and trifluoromethyl groups, which provide unique steric and electronic properties. These features enhance its stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)15-8-12(10-1-2-10)23(22-15)6-5-21-16(24)11-3-4-13-14(7-11)26-9-25-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGUZXIISKWAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)
![N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2876429.png)



![2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B2876434.png)



![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)

![2-(2-Methoxyphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2876447.png)

